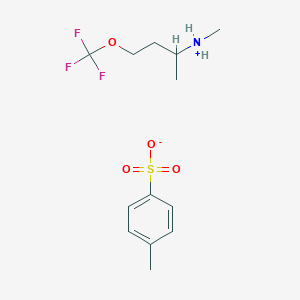
Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate is a useful research compound. Its molecular formula is C13H20F3NO4S and its molecular weight is 343.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14F3NO3S
- Molecular Weight : 303.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may facilitate cellular membrane permeability and enhance the compound's bioactivity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of trifluoromethyl groups in organic compounds has been associated with improved antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Triazolium Salts | <8 | Antibacterial against S. cerevisiae |
| Other Fluorinated Compounds | <10 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound aligns with findings from related studies on triazolium salts, which have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| H460 (Lung Cancer) | 7.69 | Induces apoptosis |
| MDAMB-231 (Breast Cancer) | 25.1 | Cytotoxic effects |
Case Studies
- Antibacterial Efficacy : A study on fluorinated compounds showed that those with a trifluoromethoxy group exhibited a significant reduction in bacterial growth, demonstrating a minimum inhibitory concentration (MIC) lower than 10 µM against common pathogens such as E. coli and S. aureus.
- Anticancer Activity : In vitro studies indicated that this compound had a notable effect on cell viability in several cancer lines, supporting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications in the trifluoromethoxy group can significantly influence its biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency and selectivity of the compound.
Properties
Molecular Formula |
C13H20F3NO4S |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;methyl-[4-(trifluoromethoxy)butan-2-yl]azanium |
InChI |
InChI=1S/C7H8O3S.C6H12F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(10-2)3-4-11-6(7,8)9/h2-5H,1H3,(H,8,9,10);5,10H,3-4H2,1-2H3 |
InChI Key |
GLXDPDWZBPAILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CCOC(F)(F)F)[NH2+]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















